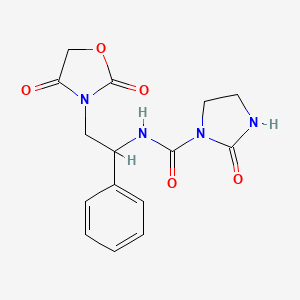

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-oxoimidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-oxoimidazolidine-1-carboxamide, also known as ODZ10117, is a small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Research on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has demonstrated weak to moderate antibacterial and antifungal activities. These compounds were evaluated against both Gram-positive and Gram-negative bacteria as well as fungal isolates, highlighting their potential as antimicrobial agents (Alhameed et al., 2019).

Antitumor Activity

Studies on imidazotetrazine derivatives have uncovered a novel broad-spectrum antitumor agent with curative activity against leukemia. This compound acts as a prodrug, converting into an active form that exhibits antitumor efficacy, indicating its potential use in cancer treatment (Stevens et al., 1984).

Novel Triazafulvalene System

The synthesis of new triazafulvalene systems from derivatives, involving cycloaddition reactions and alkylations, has been explored. These compounds represent a unique chemical framework for developing potential pharmacological agents (Uršič et al., 2010).

Angiotensin Converting Enzyme Inhibition

Research into 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives has revealed potent in vitro ACE inhibitory activities, offering insights into the development of antihypertensive drugs (Hayashi et al., 1989).

Taste Modulation

N-(1-methyl-4-oxoimidazolidin-2-ylidene)α-amino acids formed from creatinine and reducing carbohydrates have been identified as taste modulators. These compounds enhance the mouthfeel of foods without imparting intrinsic taste, demonstrating their potential in food science (Kunert et al., 2011).

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5/c20-12-9-24-15(23)19(12)8-11(10-4-2-1-3-5-10)17-14(22)18-7-6-16-13(18)21/h1-5,11H,6-9H2,(H,16,21)(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAGHYQAHPJXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-oxoimidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2384787.png)

![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl}-N-isopropylamine](/img/structure/B2384802.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)